molecular formula C8H5NO2S B167475 2-Sulfanylidene-1,3-benzoxazin-4-one CAS No. 10021-35-9

2-Sulfanylidene-1,3-benzoxazin-4-one

Cat. No. B167475
CAS RN: 10021-35-9
M. Wt: 179.2 g/mol
InChI Key: XCNLSOGMJQILRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfanylidene-1,3-benzoxazin-4-one, also known as Sulfasalazine, is a synthetic compound used in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon into its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine. Sulfasalazine has a long history of use in the treatment of IBD, and its mechanism of action has been extensively studied.

Mechanism Of Action

The exact mechanism of action of sulfasalazine is not fully understood. However, it is believed to work by reducing inflammation in the colon. 2-Sulfanylidene-1,3-benzoxazin-4-onee is metabolized in the colon into its active form, 5-ASA and sulfapyridine. 5-ASA is thought to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Sulfapyridine is thought to have an immunosuppressive effect, which may also contribute to the anti-inflammatory action of sulfasalazine.

Biochemical And Physiological Effects

2-Sulfanylidene-1,3-benzoxazin-4-onee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). In addition, sulfasalazine has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the colon.

Advantages And Limitations For Lab Experiments

2-Sulfanylidene-1,3-benzoxazin-4-onee has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action and has been extensively studied in both animals and humans. However, sulfasalazine does have some limitations. It is a prodrug that is metabolized in the colon, which can make it difficult to study its pharmacokinetics and pharmacodynamics. In addition, sulfasalazine has been shown to have a number of side effects, which can limit its use in some experiments.

Future Directions

There are a number of future directions for the study of sulfasalazine. One area of research is the development of new formulations of sulfasalazine that can improve its pharmacokinetics and pharmacodynamics. Another area of research is the identification of new targets for sulfasalazine, which may improve its efficacy in the treatment of IBD and other inflammatory conditions. Finally, there is a need for further studies to better understand the long-term effects of sulfasalazine, particularly in terms of its potential to increase the risk of cancer.

Synthesis Methods

2-Sulfanylidene-1,3-benzoxazin-4-onee is synthesized by the reaction of 5-aminosalicylic acid with sulfapyridine. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting compound is then purified by recrystallization.

Scientific Research Applications

2-Sulfanylidene-1,3-benzoxazin-4-onee has been extensively studied for its use in the treatment of IBD. It has been shown to be effective in reducing inflammation in the colon, and improving symptoms in patients with ulcerative colitis and Crohn's disease. In addition, sulfasalazine has been studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis.

properties

CAS RN

10021-35-9

Product Name

2-Sulfanylidene-1,3-benzoxazin-4-one

Molecular Formula

C8H5NO2S

Molecular Weight

179.2 g/mol

IUPAC Name

2-sulfanylidene-1,3-benzoxazin-4-one

InChI

InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)11-8(12)9-7/h1-4H,(H,9,10,12)

InChI Key

XCNLSOGMJQILRA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(O2)S

SMILES

C1=CC=C2C(=C1)C(=O)NC(=S)O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=S)O2

Other CAS RN

10021-35-9

synonyms

2,3-Dihydro-1,3-benzoxazine-4H-2-thione-4-one

Origin of Product

United States

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